4-ethoxy-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]benzamide
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Description
“4-ethoxy-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]benzamide” is a compound that contains a 1,2,3,4-tetrahydroisoquinoline (THIQ) structural motif . THIQ is an important structural motif of various natural products and therapeutic lead compounds . It has garnered significant attention in recent years due to its presence in various natural and non-natural compounds with intriguing biological properties .
Synthesis Analysis
The synthesis of THIQ derivatives has been a topic of considerable research interest . Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles have been explored .Chemical Reactions Analysis
The chemical reactions involving THIQ derivatives often involve multicomponent reactions (MCRs), which are considered as powerful strategies in organic synthesis for the generation of molecular diversity and complexity . In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted .Future Directions
The future directions in the research of THIQ derivatives involve the development of new and environmentally friendly methods for their synthesis . The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community, which has resulted in the development of novel THIQ analogs with potent biological activity .
Mechanism of Action
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinoline, a structural motif in the compound, is found in many biologically active compounds and drugs .
Mode of Action
It is known that 1,2,3,4-tetrahydroisoquinoline derivatives can act as precursors for various alkaloids displaying multifarious biological activities .
Biochemical Pathways
It is known that 1,2,3,4-tetrahydroisoquinoline is a key fragment of a diverse range of alkaloids and bioactive molecules .
Properties
IUPAC Name |
N-[3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)propyl]-4-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-2-27-20-10-8-18(9-11-20)21(24)22-13-5-15-28(25,26)23-14-12-17-6-3-4-7-19(17)16-23/h3-4,6-11H,2,5,12-16H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APPKWMVNSZAPTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCCCS(=O)(=O)N2CCC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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